molecular formula C12H11NO2 B1279445 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 73383-82-1

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1279445
CAS No.: 73383-82-1
M. Wt: 201.22 g/mol
InChI Key: KOQFJKQRPZRORH-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-benzylmaleimide, is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, featuring a benzyl group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. This compound is a white or off-white crystalline solid that is stable under normal conditions but decomposes at high temperatures. It is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through the reaction of styrene with maleic anhydride under alkaline conditions. The reaction mixture is heated to facilitate the formation of N-benzylmaleimide . Another method involves the initial formation of an amide acid, followed by imidization. The use of catalysts in the imidization step helps to avoid side reactions and improve yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Maleimide: The parent compound of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.

    N-phenylmaleimide: A similar compound with a phenyl group instead of a benzyl group.

    N-methylmaleimide: A compound with a methyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFJKQRPZRORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465765
Record name 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73383-82-1
Record name 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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